Product packaging for BAY-299(Cat. No.:)

BAY-299

Cat. No.: B1149912
M. Wt: 429.476
Attention: For research use only. Not for human or veterinary use.
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Description

Significance of Acetylated Lysine (B10760008) Recognition in Chromatin Regulation

Lysine acetylation is a dynamic and crucial histone modification, generally associated with transcriptionally active chromatin. portlandpress.comnih.govmdpi.combiorxiv.org The addition of an acetyl group to the ε-amino group of a lysine residue neutralizes its positive charge, which can reduce the affinity between histone tails and the negatively charged DNA backbone. portlandpress.combiorxiv.orgresearchgate.net This can lead to a more relaxed chromatin structure, making the DNA more accessible to the transcriptional machinery. portlandpress.combiorxiv.orgresearchgate.net Beyond directly influencing chromatin structure, acetylated lysines serve as specific recognition sites for a class of proteins containing bromodomains. researchgate.netepicypher.comresearchgate.net

Overview of Bromodomain Proteins in Transcriptional Control

Bromodomain-containing proteins (BRD proteins) are key "readers" of acetylated lysine marks on histones and other proteins. mdpi.comresearchgate.netmdpi.com By binding to these acetylation sites, BRD proteins can recruit or integrate into larger protein complexes involved in various chromatin-associated processes, including transcription, DNA repair, and chromatin remodeling. royalsocietypublishing.orgnih.govmdpi.comresearchgate.netmdpi.comembopress.org Many BRD proteins are components of histone acetyltransferase (HAT) complexes, chromatin remodeling complexes, or transcriptional regulators, directly influencing gene expression. nih.govmdpi.commdpi.com Their ability to interpret the "histone code" of acetylation patterns allows them to play diverse roles in transcriptional activation and repression. nih.govmdpi.comembopress.org

Rationale for Developing Selective Chemical Probes in Epigenetics Research

Given the central role of BRD proteins in epigenetic regulation and their association with various diseases, including cancer, they have emerged as attractive targets for therapeutic intervention. mdpi.comnih.gov However, to fully understand the specific functions of individual bromodomains within complex biological systems, highly selective tools are required. Chemical probes are well-characterized, small-molecule inhibitors that potently and selectively modulate the activity of a target protein with a defined mode of action. caymanchem.comnih.govtandfonline.com Developing selective chemical probes for specific bromodomains allows researchers to dissect the biological consequences of inhibiting a single target within its native cellular context. caymanchem.comnih.govtandfonline.comscribd.comtandfonline.com This approach complements genetic methods by offering advantages such as reversibility, tuneability, and greater spatial and temporal control over protein activity, aiding in target validation and the exploration of biological mechanisms. scribd.com

Properties

Molecular Formula

C25H23N3O4

Molecular Weight

429.476

SMILES

O=C1N(C2=C(C)C=C(N3C)C(N(C)C3=O)=C2)C(C4=CC=C(CCCO)C5=CC=CC1=C45)=O

Appearance

Solid powder

Synonyms

BAY-299;  BAY 299;  BAY299.; 6-(3-Hydroxypropyl)-2-(1,3,6-trimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)-1H-benzo[de]isoquinoline-1,3(2H)-dione

Origin of Product

United States

Discovery and Rational Design of the Chemical Compound Bay 299

Identification through High-Throughput Screening Methodologies

The initial identification of the chemical series that led to BAY-299 was achieved through high-throughput screening (HTS). This process involved screening a large library of 3.5 million compounds to identify potential inhibitors of bromodomain and PHD finger (BRPF) proteins, with a specific interest in compounds that did not show activity against BET bromodomains. nih.gov The substituted benzoisoquinolinedione series emerged from this screening campaign as a promising starting point for further development. nih.govpatsnap.comnih.gov

Structure-Activity Relationship (SAR) Optimization of the Chemical Scaffold

Following the initial hit identification, extensive structure-activity relationship (SAR) studies were conducted to optimize the potency and selectivity of the identified benzoisoquinolinedione scaffold. SAR involves systematically modifying the chemical structure of a compound and evaluating the impact of these changes on its biological activity. gardp.orgcollaborativedrug.com This iterative process allowed researchers to understand which structural features were crucial for target interaction and selectivity. gardp.org

Strategic Chemical Modifications and Their Impact on Target Interaction Profiles

Strategic chemical modifications were performed on the benzoisoquinolinedione core and the naphthalimide moiety of the identified hits. chemicalprobes.org Specifically, SAR was conducted at positions 6, 5', and 6' of the core structure to optimize activity against BRPF2 BD, BRPF1 BD, TAF1 BD2, and BRD4 BD1. chemicalprobes.org These modifications aimed to enhance the inhibitory potency against the desired targets, BRPF2 and TAF1/TAF1L bromodomains, while minimizing activity against off-targets, particularly BRD4. nih.govnih.gov

The optimization process successfully generated low nanomolar inhibitors of BRPF2 BD with strong selectivity over BRPF1 and BRPF3 BDs. nih.govpatsnap.comnih.gov Furthermore, a significant inhibition of TAF1/TAF1L BD2 was observed for many of the derivatives. nih.govpatsnap.comnih.govacs.org this compound, identified as the best compound in the series, demonstrated potent dual inhibitory activity against both BRPF2 BD and TAF1/TAF1L BD2 in biochemical and cellular assays. nih.govnih.gov Notably, it showed no activity against BRD4 BDs. nih.govpatsnap.comnih.govacs.org

Data from TR-FRET and AlphaScreen assays were crucial in assessing the impact of these modifications on target interaction profiles. chemicalprobes.orgacs.org For instance, TR-FRET assays showed this compound to be a potent inhibitor of BRPF2 BD with an IC₅₀ of 67 nM, exhibiting significant selectivity over BRPF1 and BRPF3 BDs. acs.orgmedchemexpress.com AlphaScreen assays further confirmed this profile, showing an IC₅₀ of 97 nM for BRPF2 BD. acs.orgmedchemexpress.com For TAF1 BD2, this compound showed an IC₅₀ of 8 nM in TR-FRET assays. nih.govpatsnap.comnih.govacs.org

Interactive Table: In Vitro Potency of this compound against Bromodomains

TargetAssayIC₅₀ (nM)Selectivity
BRPF2 BDTR-FRET67-
BRPF2 BDAlphaScreen97-
TAF1 BD2TR-FRET8-
TAF1L BD2TR-FRET106-
BRPF1 BDTR-FRET>300047-fold over BRPF2 acs.orgmedchemexpress.com
BRPF3 BDTR-FRET>500083-fold over BRPF2 acs.orgmedchemexpress.com
BRD4 BDTR-FRET>20000>300-fold tocris.comabcam.comthesgc.orgrndsystems.com
BRD9-->30-fold tocris.comabcam.comthesgc.orgrndsystems.com
ATAD2-->30-fold tocris.comabcam.comthesgc.orgrndsystems.com

Cellular activity was also evaluated using NanoBRET assays, which measure the interaction between bromodomains fused to luciferase and histones fused to HaloTag. nih.govacs.org These assays demonstrated that this compound inhibited the interaction of BRPF2 BD with histone H4 and H3.3, with IC₅₀ values of 575 nM and 825 nM, respectively. medchemexpress.comtocris.comabcam.comrndsystems.com Similarly, the interaction of TAF1 BD2 with histone H4 and H3.3 was inhibited by this compound, with IC₅₀ values of 970 nM and 1400 nM, respectively. acs.orgmedchemexpress.comabcam.comrndsystems.com No inhibitory effect was observed for the interaction between BRPF1 or BRD4 and histone H4 up to 10 μM. chemicalprobes.orgacs.orgmedchemexpress.com

Interactive Table: Cellular Activity of this compound in NanoBRET Assays

Target InteractionIC₅₀ (nM)
BRPF2 BD - Histone H4575
BRPF2 BD - Histone H3.3825
TAF1 BD2 - Histone H4970
TAF1 BD2 - Histone H3.31400
BRPF1 BD - Histone H4>10000
BRD4 BD - Histone H4>10000

Isothermal titration calorimetry (ITC) studies further characterized the binding affinity of this compound, yielding KD values of 45 nM for BRPF2 and 17 nM for TAF1 BD2. acs.org A cocrystal structure of this compound in complex with TAF1 BD2 revealed a conserved binding mode. acs.org

Influence of Structural Features on Physicochemical Characteristics Relevant to Biological Assays

The structural features of this compound, a substituted benzoisoquinolinedione, contribute to its physicochemical properties, which are relevant for its performance in biological assays. nih.govnih.gov The molecular weight of this compound is approximately 429.47 to 429.5 Da, with a molecular formula of C₂₅H₂₃N₃O₄. medchemexpress.comtocris.comabcam.comrndsystems.com It is typically a solid with a white to beige color and a purity of ≥98% by HPLC. abcam.comrndsystems.comsigmaaldrich.com

Solubility is a key physicochemical characteristic for biological assays. This compound is reported to be soluble in DMSO, with solubility ranging from 20 mg/mL to 100 mM. tocris.comabcam.comrndsystems.comsigmaaldrich.comtargetmol.com It is also soluble in aqueous solutions up to 10 mg/L. thesgc.org The calculated MollogP is 4.33, and the polar surface area (PSA) is 62.28. thesgc.org These properties influence its handling and preparation for in vitro and cellular experiments.

Comparisons with structurally similar compounds, such as BAY-364, which serves as an inactive control, were used to understand the influence of specific structural differences on activity and physicochemical properties. thesgc.orgsigmaaldrich.com BAY-364 has a molecular weight of 401.4 Da and a molecular formula of C₂₃H₁₉N₃O₄. thesgc.org While structurally similar, BAY-364 is inactive against BRD1 (>20 uM) and shows only moderate activity against TAF1 (3 uM), highlighting the importance of specific structural elements for potent inhibition. thesgc.org Physicochemical properties like MollogP (3.844) and PSA (71.76) also differ between this compound and BAY-364. thesgc.org

Collaborative Development and Open Access Initiative for Chemical Probes

This compound was developed through a collaborative effort between Bayer AG and the Structural Genomics Consortium (SGC). thesgc.orgguidetopharmacology.orgguidetopharmacology.orgbayer.com This collaboration is part of an Open Science initiative aimed at identifying and characterizing chemical probes for novel drug discovery targets and making them openly available to the academic community without restrictions. bayer.com

The SGC is a non-profit organization that supports the discovery of new medicines by making protein structures and data openly available. The partnership with Bayer and other institutions facilitates the development of well-characterized chemical probes like this compound. bayer.com this compound is included in the SGC's Epigenetic Probes Library and is available from various suppliers, including Tocris, Sigma, and Cayman Chemical, as an open-access chemical probe. thesgc.orgrndsystems.comsigmaaldrich.com This open access approach allows researchers worldwide to utilize this compound to investigate the biological roles of BRPF2 and TAF1/TAF1L bromodomains and potentially identify new therapeutic avenues. nih.govbayer.com

The development of this compound as a chemical probe is reviewed on the Chemical Probes Portal, which provides independent guidance on the selection and application of small molecules for research. tocris.comrndsystems.com This further underscores its role as a tool for scientific investigation.

Molecular Mechanism of Action of Bay 299

Specific Inhibition of Bromodomain and PHD Finger Family Protein 2 (BRPF2)

BRPF2, also known as BRD1, is a member of the BRPF family of proteins. bertin-bioreagent.comthesgc.orgchemicalprobes.orgcaymanchem.comdcchemicals.comucl.ac.uk These proteins are integral components of histone acetyltransferase (HAT) complexes, with BRPF2 specifically found in the HBO1 HAT complex. mdpi.combiorxiv.org BRPF2 acts as a scaffold protein, facilitating the assembly of these complexes which play crucial roles in transcriptional regulation, DNA repair, recombination, and replication. aacrjournals.orgmdpi.comthesgc.orgucl.ac.uk BAY-299 has been identified as a potent inhibitor of the BRPF2 bromodomain. medchemexpress.comacs.orgnih.govnih.govaacrjournals.orgresearchgate.nettargetmol.commedchemexpress.combertin-bioreagent.comthesgc.orgdcchemicals.com

Binding Affinities and Selectivity Profile within the BRPF Family (BRPF1, BRPF3)

Here is a summary of the binding affinities for this compound against BRPF family bromodomains:

TargetAssayIC₅₀ (nM)Selectivity vs BRPF2Source
BRPF2 BDTR-FRET67- medchemexpress.comacs.orgnih.govaacrjournals.orgresearchgate.nettargetmol.commedchemexpress.com
BRPF1 BDTR-FRET315047-fold medchemexpress.comnih.gov
BRPF3 BDTR-FRET555083-fold medchemexpress.comnih.gov
BRPF2 BDAlphaScreen97- medchemexpress.comnih.gov
BRPF1 BDAlphaScreen>220023-fold medchemexpress.comnih.gov
BRPF3 BDAlphaScreen>240025-fold medchemexpress.comnih.gov

Disruption of BRPF2 Bromodomain Interaction with Acetylated Histone Marks

The primary function of bromodomains is to recognize and bind to acetylated lysine (B10760008) residues, particularly on histone proteins. researchgate.nettandfonline.com The BRPF2 bromodomain has been shown to bind to various acetylated histone peptides, including H4K5ac, H4K8ac, H4K5acK12ac, H3K14ac, and H2AK5ac, with dissociation constants (KD) in the micromolar range. biorxiv.org

This compound interferes with the interaction between the BRPF2 bromodomain and acetylated histones. NanoBRET experiments have demonstrated that this compound effectively blocks the interaction of BRPF2 BD with histones H4 and H3.3. medchemexpress.comaacrjournals.orgchemicalprobes.org The IC₅₀ values for disrupting these interactions were measured at 575 nM for the interaction with histone H4 and 825 nM for the interaction with histone H3.3. medchemexpress.comaacrjournals.orgchemicalprobes.org Furthermore, studies probing the interaction with anti-H4K5ac antibody showed that this compound reduced the interaction between the BRPF2 bromodomain and acetylated histone H4 by approximately 3-fold. biorxiv.org The inhibition of BRPF2 by this compound is expected to re-direct the acetylation activity of the associated HAT complexes. mdpi.com

Structural Insights into the Binding Mode within the BRPF2 Bromodomain Pocket

Structural studies, including computational molecular docking and co-crystallography with a related compound, have provided insights into how this compound interacts with the BRPF2 bromodomain binding pocket. Computational docking studies suggest that this compound primarily occupies the acetyllysine binding pocket of the BRPF2 bromodomain. biorxiv.org A key interaction observed is the formation of a hydrogen bond with the conserved asparagine residue (Asn642), which is critical for acetyllysine recognition across the bromodomain family. biorxiv.org

Co-crystal structure analysis of a structurally related compound (compound 7) bound to the BRPF2 BD revealed further details of the binding mode. acs.orgresearchgate.net This analysis showed a hydrogen bond between the carbonyl moiety of the benzimidazolone backbone of the inhibitor and Asn642. acs.orgresearchgate.net Additionally, π-stacking interactions with Phe648 were observed. acs.orgresearchgate.net The selectivity of the compound for BRPF2 over BRPF1 was partly attributed to a hydrogen bond formed between the naphthalimide moiety and the backbone nitrogen of a serine residue in BRPF2, an interaction not possible with the proline residue found at the equivalent position in BRPF1. researchgate.net The glutamine side-chain in BRPF2 also contributes to binding through Van-der-Waals interactions by stacking underneath the tricyclic ring system. researchgate.net

Targeting of TATA-Box Binding Protein Associated Factor 1 (TAF1) and TAF1-Like (TAF1L) Bromodomain 2

In addition to its activity against BRPF2, this compound also targets the second bromodomain (BD2) of TAF1 and TAF1L. medchemexpress.comacs.orgnih.govnih.govaacrjournals.orgresearchgate.nettargetmol.comnih.govmedchemexpress.com TAF1 is a large protein that serves as the essential scaffold of the TFIID complex, a key component of the basal transcription initiation machinery. acs.orgthesgc.orgbiorxiv.org TAF1 contains multiple functional modules, including two bromodomains. acs.org TAF1L is a paralog of TAF1 that performs a similar function in specific cell types. acs.org The bromodomains of TAF1, particularly BD2, are recognized as potential therapeutic targets. nih.gov

Binding Specificity and Potency Against TAF1 BD2 and TAF1L BD2

This compound demonstrates potent inhibitory activity against TAF1 BD2. TR-FRET assays have determined an IC₅₀ value of 8 nM for TAF1 BD2. medchemexpress.comacs.orgnih.govaacrjournals.orgresearchgate.nettargetmol.commedchemexpress.com Activity against TAF1L BD2 has also been reported, with an IC₅₀ of 106 nM in TR-FRET assays. medchemexpress.comacs.orgnih.govaacrjournals.orgresearchgate.nettargetmol.commedchemexpress.com BROMOscan® profiling indicated an IC₅₀ of 13 nM for TAF1(2). thesgc.orgucl.ac.uk Isothermal Titration Calorimetry (ITC) studies provided KD values, showing a high affinity for TAF1 BD2 at 17 nM, comparable to its affinity for BRPF2 (45 nM). acs.orgbayer.com

A significant aspect of this compound's profile is its high selectivity against other bromodomains, including the well-studied BET family member BRD4. This compound is reported to be >300-fold selective over BRD4, with no activity measured against BRD4 BDs in several assays. acs.orgnih.govresearchgate.netbertin-bioreagent.comthesgc.orgbiorxiv.orgresearchgate.net Selectivity over a broader panel of bromodomains has been confirmed through TSA and BROMOscan analyses. nih.govresearchgate.netchemicalprobes.orgbayer.com

Here is a summary of the binding affinities for this compound against TAF1 and TAF1L bromodomains:

TargetAssayIC₅₀ (nM)KD (nM)Source
TAF1 BD2TR-FRET8- medchemexpress.comacs.orgnih.govaacrjournals.orgresearchgate.nettargetmol.commedchemexpress.com
TAF1L BD2TR-FRET106- medchemexpress.comacs.orgnih.govaacrjournals.orgresearchgate.nettargetmol.commedchemexpress.com
TAF1(2)BROMOscan®13- thesgc.orgucl.ac.uk
TAF1 BD2ITC-17 acs.orgbayer.com
TAF1L BD2ITC->1000 researchgate.net

Interference with TAF1/TAF1L Bromodomain-Histone Acetylation Recognition

Similar to its effect on BRPF2, this compound interferes with the ability of TAF1/TAF1L bromodomains to recognize and bind to acetylated histone marks. Cellular NanoBRET assays have shown that this compound blocks the interaction of TAF1 BD2 with histones H3.3 and H4. medchemexpress.comaacrjournals.orgchemicalprobes.org The IC₅₀ values for disrupting these interactions were reported as 970 nM for histone H4 and 1400 nM for histone H3.3. medchemexpress.com

Research findings suggest that this compound's targeting of TAF1 bromodomains leads to specific transcriptional effects. Studies have shown that this compound specifically downregulates the expression of genes characterized by high levels of both TAF1 and histone acetylation at their promoters. biorxiv.org This observation supports the mechanism where this compound interferes with the recognition of acetylation marks by the TAF1 bromodomains. A co-crystal structure of this compound in complex with TAF1 BD2 (PDB: 5N49) has been determined, revealing a binding mode within the acetyl-lysine pocket that is conserved and reminiscent of the binding observed in the BRPF2 bromodomain. acs.orgrcsb.org

Crystallographic and Computational Analysis of this compound-TAF1 BD2 Complex

Structural studies, including X-ray crystallography, have been employed to elucidate the binding mode of this compound within the TAF1 BD2 bromodomain. A co-crystal structure of a related compound (compound 5, which is this compound) in complex with TAF1 BD2 has revealed a conserved binding mode within the acetyl-lysine binding pocket acs.orgresearchgate.net. This pocket is typically the site of interaction for acetylated lysine residues on histone tails acs.org. The binding of this compound to TAF1 BD2 involves specific interactions within this pocket, displacing the natural acetylated histone ligand nih.gov. The PDB ID 5N49 is associated with a co-crystal structure involving this compound and BRD1 (BRPF2), while PDB ID 7JSP and others relate to structural studies of TAF1 BD2 with other inhibitors like AZD6738 acs.orgchemicalprobes.orgnih.gov. These structural analyses provide insights into the key residues within TAF1 BD2 that are critical for interaction with this compound and related compounds. The benzoisoquinolinedione scaffold of this compound contributes to its binding affinity and selectivity acs.orgacs.org.

Comparative Selectivity Against Other Key Bromodomain Families (e.g., BET Bromodomains)

A significant characteristic of this compound is its selectivity profile across different bromodomain families. Research indicates that this compound exhibits potent inhibition of BRPF2 and TAF1 BD2 while showing significantly lower activity against other bromodomains, including those belonging to the BET family (e.g., BRD4) medchemexpress.comacs.orgthesgc.orgtocris.comresearchgate.netnih.gov. Studies have reported that this compound is >300-fold selective over BRD4 thesgc.orgtocris.com. This selectivity is a crucial aspect for a chemical probe, allowing researchers to investigate the specific roles of BRPF2 and TAF1 BD2 with minimal off-target effects on BET proteins, which are also important epigenetic regulators but with distinct functions researchgate.netaacrjournals.orgrsc.org.

The following table summarizes some reported IC50 values demonstrating the selectivity of this compound:

Target BromodomainIC50 (nM)Assay MethodSource
TAF1 BD28TR-FRET medchemexpress.comacs.orgresearchgate.net
BRPF2 (BRD1)67TR-FRET medchemexpress.comacs.orgresearchgate.net
TAF1L BD2106TR-FRET medchemexpress.comacs.org
BRD4 BD1>20000TR-FRET acs.org
BRD4>300-fold less potent than TAF1 BD2/BRPF2Selectivity Panel thesgc.orgtocris.com
BRPF1>30-fold less potent than BRPF2Selectivity Panel thesgc.orgtocris.com
BRPF3>30-fold less potent than BRPF2Selectivity Panel thesgc.orgtocris.com
BRD9>30-fold less potent than BRPF2Selectivity Panel thesgc.orgtocris.com
ATAD2>30-fold less potent than BRPF2Selectivity Panel thesgc.orgtocris.com

Note: IC50 values can vary depending on the specific assay conditions and source.

Cellular assays, such as NanoBRET, have further confirmed the activity of this compound against TAF1 and BRPF2 in a cellular context, showing inhibition of their interaction with histones H3.3 and H4 medchemexpress.comtocris.comresearchgate.netchemicalprobes.org.

Computational Modeling and Molecular Dynamics Simulations of Ligand-Target Interactions

This compound is a chemical compound that has been investigated for its preclinical pharmacological properties, particularly as an inhibitor of certain bromodomain-containing proteins. The preclinical characterization of this compound has involved a series of in vitro biochemical and biophysical assays to determine its binding affinity and selectivity, as well as in vivo pharmacokinetic studies in animal models to understand its absorption, distribution, metabolism, and excretion.

Preclinical Pharmacological Characterization of Bay 299

In Vitro Biochemical and Biophysical Assay Systems

In vitro assays are utilized to characterize the direct interaction of BAY-299 with its intended protein targets and to assess its selectivity against a panel of related and unrelated proteins. These controlled laboratory experiments provide fundamental data on the compound's mechanism of action at the molecular level.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assays for Binding Determination

TR-FRET assays are commonly used to measure the binding affinity of a compound to its target protein in a homogeneous solution format. This assay relies on the principle of energy transfer between a donor and acceptor fluorophore when they are in close proximity, which occurs upon the binding of the compound to the labeled target protein.

Studies using TR-FRET assays have shown that this compound is a potent inhibitor of the bromodomain (BD) of BRPF2, with an IC₅₀ value of 67 nM. medchemexpress.comarctomsci.comnih.govacs.orgnih.gov It has also demonstrated potent inhibition of TAF1 BD2 and TAF1L BD2, with reported IC₅₀ values of 8 nM and 106 nM, respectively. medchemexpress.comarctomsci.comnih.govacs.orgnih.govbpsbioscience.com These assays have also been instrumental in demonstrating the selectivity of this compound, showing significantly higher potency for BRPF2 BD compared to BRPF1 BD and BRPF3 BD. medchemexpress.comarctomsci.comnih.govacs.org Specifically, TR-FRET assays indicated a selectivity of 47- and 83-fold over BRPF1 and BRPF3 BDs, respectively. medchemexpress.comarctomsci.comnih.govacs.org No inhibitory effect was observed for the interaction between BRPF1 or BRD4 and histone H4 up to concentrations of 10 µM in these assays. medchemexpress.comarctomsci.comnih.govacs.orgmedchemexpress.com

The binding affinities determined by TR-FRET are summarized in the table below:

TargetAssayIC₅₀ (nM)
BRPF2 BDTR-FRET67
BRPF1 BDTR-FRET3150
BRPF3 BDTR-FRET5550
TAF1 BD2TR-FRET8
TAF1L BD2TR-FRET106
BRD4 BD1TR-FRET>20000
BRD4 BD2TR-FRET>20000

AlphaScreen and NanoBRET Cellular Assays for Intracellular Target Engagement

AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) and NanoBRET (Nano-luciferase-based Resonance Energy Transfer) cellular assays are used to assess the engagement of a compound with its target protein within the more complex environment of live cells. These assays provide valuable information on whether a compound can penetrate cell membranes and bind to its target in a physiological context.

AlphaScreen assays have confirmed the inhibitory profile of this compound observed in TR-FRET, showing an IC₅₀ of 97 nM for BRPF2 BD. medchemexpress.comarctomsci.comnih.govacs.org Selectivity over BRPF1 and BRPF3 BDs was also observed in AlphaScreen, with 23- and 25-fold selectivity, respectively. medchemexpress.comarctomsci.comnih.govacs.org

NanoBRET experiments have been employed to study the intracellular interaction of this compound with its targets. These assays demonstrated that this compound blocks the interaction of BRPF2 BD with histones H4 and H3.3, with IC₅₀ values of 575 nM and 825 nM, respectively. medchemexpress.comarctomsci.comnih.govmedchemexpress.com For TAF1 BD2, the IC₅₀ values in NanoBRET assays were reported as 970 nM and 1400 nM. medchemexpress.comarctomsci.comnih.govmedchemexpress.com NanoBRET assays also indicated no activity of this compound against BRD4-H4 or BRPF1-H4 at concentrations up to 10 µM. nih.govchemicalprobes.org

Cellular target engagement data from AlphaScreen and NanoBRET assays are presented below:

TargetAssayIC₅₀ (nM)
BRPF2 BDAlphaScreen97
BRPF2 BD + Histone H4NanoBRET575
BRPF2 BD + Histone H3.3NanoBRET825
TAF1 BD2AlphaScreenN/A
TAF1 BD2 + Histone H4NanoBRET970
TAF1 BD2 + Histone H3.3NanoBRET1400
BRPF1 + Histone H4NanoBRET>10000
BRD4 + Histone H4NanoBRET>10000

Thermal Shift Assays for Bromodomain Binding Specificity Across Protein Panels

Thermal Shift Assays (TSA), also known as Differential Scanning Fluorimetry (DSF), measure the thermal stability of a protein in the presence and absence of a ligand. Binding of a ligand typically stabilizes the protein, resulting in an increase in its melting temperature (ΔTm). This assay is valuable for assessing the binding specificity of a compound across a broad panel of proteins.

Expanded selectivity studies using TSA with a panel of 48 bromodomains confirmed the selectivity of this compound within the BRPF family. nih.govacs.org The thermal shift observed for BRPF2 BD was more than five degrees Celsius higher than for BRPF1 BD and BRPF3 BD, indicating stronger binding to BRPF2. nih.govacs.org Results from a BROMOscan panel further corroborated the high selectivity of this compound within the bromodomain family. nih.govacs.org A Kd value of 1,390 nM was reported for this compound in a thermal shift assay on a panel of 48 bromodomains and a BROMOscan panel, used for off-target selectivity assessment. chemicalprobes.org

Preclinical Pharmacokinetic Profiles in Animal Models

Pharmacokinetic (PK) studies in animal models are crucial for understanding how a compound is absorbed into the bloodstream, distributed to various tissues, metabolized, and eventually eliminated from the body. This information is vital for predicting human pharmacokinetics and informing subsequent in vivo studies. scantox.comadmescope.comnih.gov

Absorption, Distribution, Metabolism, and Excretion Characteristics (General)

Studies of the in vivo pharmacokinetic properties of this compound in rats have revealed several key characteristics. medchemexpress.comarctomsci.com Blood clearance was found to be low, approximately 17% of hepatic blood flow. medchemexpress.comarctomsci.com The volume of distribution at steady-state was high, suggesting that the compound distributes widely throughout the body. medchemexpress.comarctomsci.com The terminal half-life was observed to be long to very long, approximately 10 hours. medchemexpress.comarctomsci.com Oral bioavailability was determined to be high, with a value of 73%. medchemexpress.comarctomsci.com In vivo blood clearance aligned with predictions based on rat liver microsome values but was lower than anticipated based on hepatocyte data. medchemexpress.comarctomsci.com

Summary of Rat Pharmacokinetic Parameters:

ParameterValue
Blood Clearance~17% of hepatic blood flow
Volume of Distribution (Steady-State)High
Terminal Half-Life (t₁/₂)~10 hours
Oral Bioavailability (F)73%

Systemic Exposure and Tissue Distribution in Non-Human Organisms

Systemic exposure refers to the total amount of a compound that reaches the bloodstream after administration, typically quantified by the Area Under the Curve (AUC) of the plasma concentration-time profile. Tissue distribution studies investigate how a compound is distributed among different organs and tissues after it has been absorbed and circulated. scantox.comacs.orgnimss.orgresearchgate.net

Cellular and Biological Effects of Bay 299 in Preclinical Research Models

Modulation of Cellular Proliferation and Viability in Disease-Relevant Cell Lines

Studies investigating the effects of BAY-299 on cancer cell lines have demonstrated its ability to modulate cellular proliferation and viability. This modulation appears to be a key mechanism underlying its potential therapeutic activity in preclinical settings.

Response in Hematopoietic Malignancy Models (e.g., Acute Myeloid Leukemia)

This compound has shown significant effects in preclinical models of acute myeloid leukemia (AML). Treatment with this compound resulted in a remarkable inhibition of cell growth and increased cell death in AML cell lines such as MV4-11 and NB4. uni.lucenmed.comnih.govguidetomalariapharmacology.orgtocris.com Assays like the Cell Counting Kit-8 (CCK-8) have been utilized to evaluate these effects on cell proliferation. uni.lunih.govguidetomalariapharmacology.org Reduced EdU incorporation following this compound treatment further indicated inhibited cell proliferation in these AML cell lines. uni.lucenmed.comnih.govguidetomalariapharmacology.orgtocris.com

Quantitative data on the antiproliferative activity of this compound has been reported in several leukemia cell lines, as measured by GI50 values. citeab.com

Cell LineTypeGI50 (nM)
MOLM-13Acute Myeloid Leukemia1060
MV4-11Acute Myeloid Leukemia2630
JurkatT-cell Leukemia3900

These findings suggest that this compound possesses antiproliferative and cytotoxic effects in hematopoietic malignancy models.

Activity in Solid Tumor Models (e.g., Triple-Negative Breast Cancer, Ovarian Cancer)

Beyond hematopoietic malignancies, the activity of this compound has also been investigated in solid tumor models. In triple-negative breast cancer (TNBC), this compound demonstrated antiproliferative activity in MDA-MB-231 cells, with an IC50 of 48 µM after 72 hours of treatment as evaluated by MTS assay. citeab.com Research also indicates heterogeneous responses to TAF1 inhibition, the target of this compound, across a set of TNBC cell lines. nih.gov Information regarding the activity of this compound specifically in ovarian cancer models was not found in the consulted literature.

Induction and Mechanisms of Programmed Cell Death

A significant aspect of this compound's biological effects in preclinical models is its ability to induce programmed cell death. Investigations have explored the specific pathways involved in this process.

Apoptosis Pathway Activation and Associated Molecular Events (e.g., RIPK1 Signaling)

This compound has been shown to activate apoptosis in AML cells. uni.lucenmed.comnih.govguidetomalariapharmacology.org The induced cell death is partially mediated through the apoptosis pathway. uni.lu Studies utilizing inhibitors of cell death pathways have provided insights into the mechanisms. The apoptosis inhibitor Z-VAD-FMK and the RIPK1 inhibitor Necrostatin-2 significantly ameliorated the reduction in cell viability induced by this compound in AML cell lines. uni.lucenmed.comnih.govguidetomalariapharmacology.orgtocris.com Flow cytometry analysis further revealed that pre-incubation with Z-VAD-FMK and Necrostatin-2 could partially rescue cell death induced by this compound. uni.lucenmed.com

Further confirming the involvement of the apoptotic pathway, Western blot analysis demonstrated increased cleavage of key pro-apoptotic proteins, including cleaved PARP, caspase 9, and caspase 3, following this compound treatment. uni.lucenmed.comnih.govguidetomalariapharmacology.org This increase in cleavage was partially rescued by pre-treatment with Z-VAD-FMK and Necrostatin-2. uni.lucenmed.comnih.govguidetomalariapharmacology.org These findings collectively support the notion that this compound induces apoptosis, at least in part, via activating RIPK1 signaling. uni.lucenmed.com RIPK1 is known to play a role in mediating both apoptosis and necroptosis, depending on the cellular context. ebi.ac.ukuni.lu

Investigation of Pyroptosis-Related Gene Expression

In addition to apoptosis, investigations have explored the potential involvement of other forms of programmed cell death. This compound treatment has been associated with increased expression of multiple pyroptosis-promoting genes in AML cell lines. uni.lucenmed.comnih.govguidetomalariapharmacology.orgtocris.com Quantitative real-time polymerase chain reaction (qRT-PCR) analysis revealed that this compound increased the expression of genes involved in promoting pyroptosis, including caspase 1, caspase 4, GSDMB, GSDMC, and GSDME in AML cell lines. cenmed.com While GSDMD expression was significantly elevated in some AML cell lines, only a slight increase was observed in others after this compound treatment. cenmed.com This upregulation of pyroptosis-related genes suggests that this compound treatment might trigger pyroptosis in AML cells.

Regulation of Cell Cycle Dynamics and Cellular Differentiation

Beyond its effects on cell viability and death, this compound has also been shown to influence cell cycle dynamics and cellular differentiation in preclinical models, particularly in the context of AML. Treatment with this compound resulted in reduced EdU incorporation, indicating an inhibition of cell proliferation, which is linked to cell cycle regulation. uni.lucenmed.comnih.govguidetomalariapharmacology.orgtocris.com

Furthermore, this compound treatment has been observed to promote AML cell differentiation. uni.lucenmed.com This was evidenced by elevated expression of myeloid differentiation markers such as CD11b and CD14 in AML cell lines. uni.lucenmed.com Increased CD38 expression was also noted in one AML cell line (MV4-11) but not another (NB4). uni.lu These results suggest that this compound can induce AML cell differentiation, contributing to the observed phenotypes. uni.lucenmed.com

Analysis of gene expression has provided further insights into the regulation of cell cycle by this compound. This compound treatment increased the expression of cell cycle inhibitor genes, specifically CDKN1A and CDKN2B, in AML cell lines. uni.lucenmed.com However, the expression of CDKN1B was not similarly affected. cenmed.com While these findings indicate an impact on cell cycle regulatory genes, some research suggests that the observed effects of this compound on the cell cycle might be independent of its primary target, TAF1 inhibition.

Effects on Cell Cycle Progression and Arrest Phenotypes

Research in AML cell lines has demonstrated that treatment with the TAF1 inhibitor this compound results in cell cycle inhibition. Studies using MV4-11 and NB4 AML cells showed that this compound treatment led to reduced EdU incorporation, an indicator of decreased cell proliferation patsnap.comresearchgate.netnih.gov. Further analysis revealed that this compound treatment was associated with increased expression of cell cycle inhibitor genes, such as CDKN1A and CDKN2B patsnap.comresearchgate.netnih.govresearchgate.net. This suggests that this compound can induce cell cycle arrest, contributing to its inhibitory effects on cell growth in these models.

Influence on Cell Lineage Differentiation Markers

In addition to inhibiting proliferation, this compound has been shown to promote differentiation in preclinical AML models. Treatment of AML cell lines with this compound resulted in increased cell differentiation patsnap.comresearchgate.netnih.gov. This was evidenced by elevated expression of myeloid differentiation markers, including CD11b and CD14, in both MV4-11 and NB4 cell lines nih.gov. Increased expression of CD38, another differentiation marker, was also observed in MV4-11 cells following this compound treatment nih.gov. These findings suggest that this compound can push AML cells towards a more differentiated state, which is often associated with reduced proliferative capacity and increased cell death.

Transcriptional and Epigenomic Reprogramming

The inhibitory action of this compound on bromodomains of TAF1 and BRD1 suggests a significant impact on transcriptional and epigenomic regulation.

Transcriptomic analysis in AML cell lines treated with this compound has focused on genes related to cell death and cell cycle progression, showing altered expression profiles consistent with observed phenotypes patsnap.comresearchgate.netnih.govresearchgate.net. For instance, increased expression of cell cycle inhibitor genes (CDKN1A and CDKN2B) and pyroptosis-promoting genes (caspase 1, caspase 4, GSDMB, GSDMC, and GSDME) has been reported in AML cell lines after this compound treatment nih.gov. In the context of TNBC, integration of transcriptome data has been utilized to understand the heterogeneous responses to TAF1 inhibition by this compound patsnap.com. Changes in histone gene expression have also been linked to TAF1 inhibition nih.gov.

This compound functions by inhibiting the binding of BRD1 and TAF1 bromodomains to acetylated lysine (B10760008) residues on histones, specifically histone H4 and histone H3.3 tocris.comabcam.commedchemexpress.comacs.orgnih.gov. Bromodomains are known "readers" of acetyl-lysine marks on histones, and their interaction with these marks influences chromatin structure and gene transcription nih.govbiomodal.comfrontiersin.orgnews-medical.netnottingham.ac.uk. By blocking these interactions, this compound can alter the recruitment of transcriptional machinery and co-regulators to chromatin, thereby impacting the histone acetylation landscape and potentially affecting chromatin accessibility, which in turn influences gene expression biomodal.comfrontiersin.org.

The inhibitory potency of this compound against BRD1 and TAF1 bromodomains has been quantified through biochemical and cellular assays.

TargetAssay TypeIC50 / Kd ValueHistone SubstrateReference
BRD1BROMOscan®6 nM- thesgc.org
TAF1 BD2BROMOscan®13 nM- thesgc.org
BRPF2 BDTR-FRET67 nM- medchemexpress.comnih.gov
TAF1 BD2TR-FRET8 nM- medchemexpress.comacs.orgnih.gov
TAF1L BD2TR-FRET106 nM- medchemexpress.comacs.orgnih.gov
BRPF2 BDNanoBRET575 nMHistone H4 tocris.commedchemexpress.comnih.gov
BRPF2 BDNanoBRET825 nMHistone H3.3 tocris.commedchemexpress.comnih.gov
TAF1 BD2NanoBRET970 nMHistone H4 medchemexpress.comnih.gov
TAF1 BD2NanoBRET1400 nMHistone H3.3 medchemexpress.comnih.gov
BRD1NanoBRET<1 μM- thesgc.org
TAF1NanoBRET<1 μM- thesgc.org
TAF1 BD2NanoBRET0.9 μMHistone H4 tocris.comabcam.com
TAF1 BD2NanoBRET1.4 μMHistone H3.3 tocris.comabcam.com
BRD1NanoBRET0.58 μMHistone H4 abcam.com
BRD1NanoBRET0.83 μMHistone H3.3 abcam.com

Note: IC50 values indicate the half-maximal inhibitory concentration, while Kd values represent the dissociation constant. Lower values indicate higher potency.

A notable epigenomic effect of this compound, particularly in TNBC preclinical models, is the induction of endogenous retrovirus (ERV) expression researchgate.netpatsnap.comresearchgate.netnih.gov. This induction leads to the formation of double-stranded RNA (dsRNA), which is recognized by the cellular innate immune machinery, triggering an interferon response researchgate.netpatsnap.comresearchgate.netnih.gov. This phenomenon is referred to as "viral mimicry" because it activates an antiviral state within the cancer cells, despite the absence of an exogenous viral infection researchgate.netresearchgate.netnih.gov. This activation of ERVs and subsequent viral mimicry is considered a key mechanism by which this compound exerts its effects in certain cancer types.

Impact on Histone Acetylation Landscapes and Chromatin Accessibility

Immunomodulatory Effects in Preclinical Disease Models

The induction of endogenous retrovirus expression and the subsequent antiviral mimicry response by this compound have significant implications for the tumor immune microenvironment researchgate.netpatsnap.comresearchgate.netnih.gov. The activation of interferon responses as a result of viral mimicry can activate the immune system and contribute to anti-tumor effects researchgate.netresearchgate.netnih.gov. In TNBC, targeting TAF1 with this compound has been shown to induce antitumor immunity researchgate.netpatsnap.com. This suggests that, in addition to its direct effects on cancer cells, this compound may also exert therapeutic effects by modulating the immune response within the tumor microenvironment, creating a less favorable environment for tumor growth.

EffectPreclinical Model(s) AffectedKey ObservationsReference(s)
Inhibition of Cell GrowthAML cell linesDose and time-dependent inhibition of growth researchgate.netnih.gov
Induction of Cell DeathAML cell linesIncreased cell death, cleavage of pro-apoptotic proteins patsnap.comresearchgate.netnih.gov
Induction of Cell Cycle InhibitionAML cell linesReduced EdU incorporation, increased expression of CDKN1A and CDKN2B patsnap.comresearchgate.netnih.govresearchgate.net
Promotion of Cell DifferentiationAML cell linesElevated expression of CD11b, CD14, and CD38 patsnap.comresearchgate.netnih.gov
Induction of Endogenous Retrovirus ExpressionTNBC cell linesFormation of dsRNA, activation of interferon responses researchgate.netpatsnap.comresearchgate.netnih.gov
Induction of Antiviral MimicryTNBC cell linesActivation of immune system, potential anti-tumor effects researchgate.netresearchgate.netnih.gov
Induction of Antitumor ImmunityTNBCImplied through the mechanism of viral mimicry researchgate.netpatsnap.com

Impact on Immune Cell Subpopulations (e.g., T and NK Cells)

Studies in preclinical models have demonstrated that inhibition of BRD1 by this compound can induce significant state changes in both T and Natural Killer (NK) cells aacrjournals.orggithub.io. Specifically, this compound has been shown to promote the transition of NK cells from an inert state to more active and cytotoxic phenotypes aacrjournals.orggithub.ioresearchgate.net. This shift in cellular state is considered a key factor in potentially enhancing anti-tumor immune responses researchgate.net.

Research indicates that BRD1 inhibition by this compound contributes to increased NK cell activation and tumor cell killing. This effect is partially mediated through alterations in chromatin accessibility for crucial immune transcription factors, including GATA3, TBX21, and TBXT researchgate.netnih.gov.

In co-culture experiments involving NK cells and tumor cells, treatment with this compound led to increased production of interferon (IFN) by NK cells. Furthermore, an increase in CD107A+ NK cells was observed, which was more pronounced when these immune cells were cultured alongside tumor cells researchgate.net. These findings suggest that this compound enhances the cytotoxic potential of NK cells in the presence of target tumor cells. Accordingly, this compound treatment resulted in increased tumor cell killing in NK-tumor cell co-cultures researchgate.net.

Modulation of Immune Checkpoint Pathways in Experimental Systems

Preclinical investigations have explored the influence of this compound on the expression of immune checkpoint markers in experimental systems. In co-culture experiments, treatment with this compound resulted in a decrease in the population of T cells (CD3, CD4, and CD8) and NK cells that were single-positive for TIM3 or PD-1, as well as those double-positive for both markers github.ioresearchgate.net. This observed reduction in the expression of these exhaustion markers suggests that BRD1 inhibition by this compound may facilitate a shift in immune cell state from an exhausted phenotype towards a more active one, mirroring effects observed with certain immune checkpoint blockade antibodies github.ioresearchgate.net.

The modulation of immune checkpoint markers by this compound, particularly the reduction in PD-1 and TIM3 expression on T and NK cells, indicates a potential mechanism by which this compound could influence immune responses in the tumor microenvironment github.ioresearchgate.net.

Observed Effects of this compound on Immune Cells in Preclinical Models

Immune Cell TypeObserved EffectPreclinical Model / SystemReference
NK CellsTransition to more active and cytotoxic phenotypesIn vitro and In vivo aacrjournals.orggithub.ioresearchgate.net
NK CellsIncreased IFN production (in co-culture with tumor cells)In vitro researchgate.net
NK CellsIncreased CD107A+ cells (in co-culture with tumor cells)In vitro researchgate.net
NK CellsDecreased TIM3 and PD-1 single and double positivity (in co-culture)In vitro github.ioresearchgate.net
T Cells (CD3, CD4, CD8)State changesIn vitro and In vivo aacrjournals.orggithub.io
T Cells (CD3, CD4, CD8)Decreased TIM3 and PD-1 single and double positivity (in co-culture)In vitro github.ioresearchgate.net

Modulation of Immune Checkpoint Markers by this compound

Immune Cell SubpopulationImmune Checkpoint MarkerEffect of this compound Treatment (in co-culture)Reference
CD3 T cellsTIM3, PD-1Decreased single and double positivity github.ioresearchgate.net
CD4 T cellsTIM3, PD-1Decreased single and double positivity github.ioresearchgate.net
CD8 T cellsTIM3, PD-1Decreased single and double positivity github.ioresearchgate.net
NK cellsTIM3, PD-1Decreased single and double positivity github.ioresearchgate.net

Biological Significance and Research Implications of Brpf2 and Taf1 Inhibition

Role of BRPF2 in Developmental Biology and Embryonic Stem Cell Differentiation

BRPF2, also known as BRD1, functions as a scaffold protein within histone acetyltransferase (HAT) complexes, particularly those of the MOZ/MORF family. thesgc.orgresearchgate.net These complexes play significant roles in embryonic development. thesgc.orgresearchgate.net Research indicates a crucial involvement of BRPF2 in the differentiation of embryonic stem cells (ESCs). researchgate.netnih.gov

Studies involving the depletion of BRPF2 in mouse ESCs have demonstrated impaired differentiation. This was evidenced by the abnormal formation of embryoid bodies, a downregulation of genes associated with differentiation, and the persistent maintenance of alkaline phosphatase activity even following induction of differentiation with retinoic acid. researchgate.netnih.gov BRPF2 depletion was also linked to a reduction in global histone H3 lysine (B10760008) 14 (H3K14) acetylation in ESCs. researchgate.netnih.gov Co-immunoprecipitation experiments revealed a physical interaction between BRPF2 and the histone acetyltransferase MOZ in differentiated ESCs, suggesting that BRPF2-MOZ complexes are important mediators of ESC differentiation through H3K14 acetylation. researchgate.netnih.gov Further highlighting its developmental importance, mouse studies have shown that the loss of BRPF2 can lead to embryonic lethality due to developmental defects. nih.gov BRPF2 is also implicated in processes such as chromatin acetylation, gene transcription, erythropoiesis, and brain development. researchgate.net

Fundamental Contributions of TAF1 to Basal Transcription and Cell Homeostasis

TAF1 is the largest subunit and a core scaffold component of the basal transcription factor IID (TFIID) complex. nih.govmaayanlab.clouduniprot.orggenecards.org The TFIID complex is essential for the initiation of RNA polymerase II (Pol II)-dependent transcription in eukaryotes. nih.govmaayanlab.clouduniprot.orggenecards.org TAF1 plays a pivotal role in recognizing core promoter sequences and facilitating the assembly of the pre-initiation complex (PIC). nih.govuniprot.orggenecards.org It is involved in nucleating the assembly and maintaining the structural integrity of the TFIID complex. nih.govuniprot.org

TAF1 possesses multiple functional domains, including N- and C-terminal Ser/Thr kinase domains and an acetyltransferase domain. maayanlab.clouduniprot.orgnih.gov It can transphosphorylate other transcription factors uniprot.orgnih.gov and exhibits histone acetyltransferase activity towards histones H3 and H4. uniprot.org The tandem bromodomains within TAF1 are capable of interacting with acetylated lysine residues on histones. nih.gov TAF1 is also crucial for the progression of the G1 phase of the cell cycle uniprot.org and is vital for stem cell reprogramming. thesgc.org Dysregulation of TAF1 has been associated with various pathologies, including neurodegeneration, cancer, developmental disorders, and cardiovascular disease, underscoring its fundamental role in cell homeostasis. nih.gov

Preclinical Therapeutic Potential of Targeting BRPF2 and TAF1 Bromodomains in Disease Models

The ability of BAY-299 to selectively inhibit the bromodomains of BRPF2 and TAF1 has facilitated preclinical investigations into their therapeutic potential. Bromodomain-containing proteins, as readers of lysine acetylation marks, are increasingly recognized as promising drug targets in various diseases. biorxiv.orgnih.govresearchgate.nettandfonline.combmj.comnih.govnih.gov

Targeting TAF1 BD2 with chemical compounds has shown the ability to modulate cardiac transcription, suggesting a role in cardiogenesis and potentially offering therapeutic avenues for congenital heart disease (CHD). researchgate.net Studies on damaging TAF1 missense variants found in CHD patients indicate that these variants can abrogate a repressive role of TAF1, an effect that can also be achieved through chemical inhibition of the TAF1 bromodomain. researchgate.net

In the context of cancer, TAF1 expression has been found to be elevated in multiple tumor types. researchgate.netnih.gov Inhibition of TAF1 by this compound has demonstrated efficacy in preclinical models of acute myeloid leukemia (AML). Treatment with this compound inhibited AML cell growth, increased cell death, reduced proliferation, and promoted cell differentiation in vitro. researchgate.netnih.govresearchgate.net These effects were associated with increased expression of genes that inhibit the cell cycle and genes involved in pyroptosis. researchgate.netnih.gov Furthermore, TAF1 inhibition by this compound in a subset of triple-negative breast cancer (TNBC) cells led to the induction of endogenous retrovirus (ERVs) expression and double-stranded RNA (dsRNA) formation, triggering interferon responses and suppressing cell growth through a mechanism resembling anti-viral mimicry. researchgate.net The inhibition of TAF1 BD2 has also been shown to impede oncogenesis. researchgate.net While this compound itself showed limited antiproliferative activity in initial cell viability experiments, a weak inhibition was observed in some hematological tumor cell lines. nih.gov Targeting BRPF2/3 bromodomains has also been identified as a potential vulnerability in TNBC cell lines under conditions of glucose deprivation or GLUT1 inhibition. biorxiv.org

The development of selective bromodomain inhibitors like this compound is crucial for exploring the therapeutic potential of targeting these epigenetic readers in a range of diseases. nih.govnih.gov

Elucidation of Epigenetic Pathways for Future Therapeutic Development

Bromodomains function as key readers of acetylated lysine residues on histones and other proteins, playing a central role in epigenetic signaling and transcriptional regulation. biorxiv.orgnih.govresearchgate.nettandfonline.combmj.com BRPF proteins, as components of HAT complexes, directly influence histone acetylation patterns. thesgc.orgresearchgate.netnih.gov Similarly, TAF1's intrinsic histone acetyltransferase activity and its bromodomains' interaction with acetylated histones underscore its involvement in epigenetic control. uniprot.orgnih.gov

Chemical probes specifically targeting bromodomains, such as this compound, are invaluable tools for dissecting the complex epigenetic pathways in which these proteins operate. biorxiv.orgtandfonline.comnih.gov By selectively inhibiting the interaction of BRPF2 and TAF1 bromodomains with acetylated proteins, researchers can gain a deeper understanding of how these interactions regulate gene expression, cellular processes, and ultimately, disease pathogenesis. The use of such probes has been instrumental in uncovering mechanistic insights into the roles of bromodomains. tandfonline.com For instance, the observation that targeting TAF1 BD2 modulates cardiac transcription highlights an epigenetically-driven mechanism relevant to CHD. researchgate.net Understanding these intricate epigenetic mechanisms, which are also critical in processes like cancer heterogeneity and development, is essential for identifying novel therapeutic targets and developing targeted epigenetic therapies. researchgate.net

Compound/Protein NameIdentifier TypeIdentifier
This compoundPubChem CID122705990
BRPF2 (BRD1)Protein Target-
TAF1Protein TargetUniProt ID: O95696, Gene ID: 6872

Data Table: In Vitro Inhibition Profile of this compound

TargetAssay TypeIC50 / Kd (nM)Selectivity NotesSource
BRPF2 (BRD1)Inhibitor Assay6-67>30-fold over BRPF1, BRPF3, BRD9, ATAD2; >300-fold over BRD4 tocris.combroadpharm.comabcam.comthesgc.orgmedchemexpress.comselleckchem.comguidetopharmacology.org
TAF1 BD2Inhibitor Assay8-13Selective over other bromodomains tocris.combroadpharm.comabcam.comthesgc.orgmedchemexpress.comselleckchem.comguidetopharmacology.org
BRPF2 BDNanoBRET (Histone H4)575Inhibits binding to histones tocris.comabcam.commedchemexpress.comnih.gov
BRPF2 BDNanoBRET (Histone H3.3)825Inhibits binding to histones tocris.comabcam.commedchemexpress.comnih.gov
TAF1 BD2NanoBRET (Histone H4)970Inhibits binding to histones tocris.comabcam.commedchemexpress.comnih.gov
TAF1 BD2NanoBRET (Histone H3.3)1400Inhibits binding to histones tocris.comabcam.commedchemexpress.comnih.gov

Data Table: Antiproliferative Activity of this compound in Cancer Cell Lines

Cell LineCancer TypeGI50 (nM)Source
MOLM-13AML1060 medchemexpress.com
MV4-11AML2630 medchemexpress.com
769-PRenal Cell Carcinoma3210 medchemexpress.com
JurkatT-cell Leukemia3900 medchemexpress.com
NCI-H526Small Cell Lung Cancer6860 medchemexpress.com
CHL-1Melanoma7400 medchemexpress.com
5637Bladder Carcinoma7980 medchemexpress.com

(Note: While some sources indicate weak or limited antiproliferative activity in initial screens nih.gov, other studies specifically on AML cells show inhibition of growth and induction of cell death researchgate.netnih.govresearchgate.net. The GI50 values listed above are from a specific source medchemexpress.com and represent concentrations at which 50% growth inhibition was observed in those cell lines.)

Advanced Research Methodologies Applied to Bay 299 Investigations

Molecular Biology Techniques (e.g., Quantitative Real-Time Polymerase Chain Reaction, Western Blotting)

Molecular biology techniques are fundamental in studying the impact of BAY-299 on gene expression and protein levels. Quantitative Real-Time Polymerase Chain Reaction (qRT-PCR) is used to analyze the expression of specific genes, providing insights into transcriptional changes induced by this compound treatment nih.govamegroups.orgpatsnap.comresearchgate.net. For instance, qRT-PCR has been employed to examine the expression of cell cycle and cell death-related genes in response to this compound in acute myeloid leukemia (AML) cells nih.govamegroups.orgpatsnap.comresearchgate.net. Studies have shown that this compound treatment is associated with increased expression of cell cycle inhibitor genes and multiple pyroptosis-promoting genes in AML cell lines nih.govamegroups.orgpatsnap.comresearchgate.net.

Western blotting is another crucial technique used to detect and quantify specific proteins nih.govamegroups.orgpatsnap.comresearchgate.net. This method helps confirm changes in protein levels and assess the activation of signaling pathways. Western blot analysis has been utilized to confirm the activation of the apoptotic pathway in cells treated with this compound nih.govamegroups.orgpatsnap.comresearchgate.net. It has been observed that this compound treatment increased the cleavage of key pro-apoptotic proteins, an effect that could be ameliorated by the administration of apoptosis inhibitor Z-VAD and the receptor-interacting protein kinase 1 (RIPK1) inhibitor Nec-2 nih.govamegroups.orgpatsnap.comresearchgate.net. Western blotting has also been used to examine protein-protein interactions, such as the interaction between AMPK and TAF1, and the binding of TAF1 to RNA polymerase II, in the context of this compound research nih.gov.

Cellular Assays (e.g., Flow Cytometry, Cell Counting Kit-8, EdU Incorporation)

Cellular assays are essential for evaluating the effects of this compound on various cellular processes, including proliferation, viability, cell death, and differentiation. The Cell Counting Kit-8 (CCK-8) assay is commonly used to assess cell proliferation and viability in response to this compound treatment nih.govamegroups.orgpatsnap.comresearchgate.net. CCK-8 assays have demonstrated that this compound treatment significantly inhibits cell growth in AML cells nih.govamegroups.orgpatsnap.comresearchgate.net.

Flow cytometry is a versatile technique used to analyze cell populations based on their properties, such as size, granularity, and fluorescence nih.govamegroups.orgpatsnap.comresearchgate.net. In this compound research, flow cytometry has been used to detect cell death, assess EdU incorporation (a measure of DNA synthesis and thus cell proliferation), and evaluate cell differentiation nih.govamegroups.orgpatsnap.comresearchgate.net. Flow cytometry analysis has revealed that this compound treatment leads to increased cell death, reduced EdU incorporation, and increased cell differentiation in AML cells nih.govamegroups.orgpatsnap.comresearchgate.net. Pre-incubation with Z-VAD and Nec-2 could partially rescue cell death induced by this compound, as shown by flow cytometry analysis amegroups.org.

The following table summarizes some findings from cellular assays:

AssayObservation in AML Cells Treated with this compoundRelevant Citation
CCK-8Significant inhibition of cell growth nih.govamegroups.orgpatsnap.comresearchgate.net
Flow CytometryIncreased cell death nih.govamegroups.orgpatsnap.comresearchgate.net
Flow CytometryReduced EdU incorporation nih.govamegroups.orgpatsnap.comresearchgate.net
Flow CytometryIncreased cell differentiation nih.govamegroups.orgpatsnap.comresearchgate.net

Omics Approaches (e.g., Transcriptomics, Proteomics) for Comprehensive Profiling

Omics approaches, such as transcriptomics and proteomics, provide a comprehensive view of molecular changes occurring in cells or tissues in response to this compound isaaa.orgcmbio.iodntb.gov.uawikipedia.org. Transcriptomics involves the study of the complete set of RNA transcripts, allowing researchers to analyze global gene expression patterns isaaa.orgcmbio.iodntb.gov.ua. This can reveal pathways and biological processes affected by this compound treatment.

Proteomics focuses on the large-scale study of proteins, including their expression levels, modifications, and interactions isaaa.orgcmbio.iodntb.gov.uawikipedia.org. By analyzing the proteome, researchers can gain insights into the functional consequences of this compound activity. Integrating transcriptomic and proteomic data can provide a more complete understanding of the molecular mechanisms underlying the effects of this compound researchgate.netwikipedia.org. For example, integrated transcriptome and proteome data have been used to demonstrate that high levels of proliferating cell nuclear antigen (PCNA) protein may serve as a predictive biomarker associated with suppressive tumor immune responses, which could potentially limit the efficiency of TAF1 inhibition by compounds like this compound researchgate.net.

Structural Biology Techniques (e.g., X-ray Crystallography)

Structural biology techniques, particularly X-ray crystallography, are crucial for determining the three-dimensional structure of biological molecules, such as proteins, and understanding how this compound interacts with its targets at an atomic level asau.rucebem-lat.orgcrystalsfirst.comevotec.comnih.gov. While specific detailed findings of this compound in complex with its targets via X-ray crystallography were not extensively detailed in the provided search results, structural biology plays a vital role in the characterization of compounds like this compound as potent and selective inhibitors of bromodomains like BRD1 and TAF1 thesgc.orgtocris.comabcam.commedchemexpress.comrndsystems.com. Understanding the binding mode of this compound to the bromodomains of BRD1 and TAF1 through structural studies can inform the design of more effective and selective inhibitors. X-ray crystallography allows researchers to visualize how this compound fits into the binding pocket of these proteins, revealing key interactions that contribute to its potency and selectivity.

Future Directions and Unresolved Questions in Bay 299 Research

Further Elucidation of Downstream Signaling Cascades and Phenotypes

While BAY-299 is known to inhibit BRPF2 and TAF1 bromodomains, a comprehensive understanding of the complete downstream signaling cascades and the full spectrum of resulting cellular phenotypes remains an active area of research. Studies have shown that in acute myeloid leukemia (AML) cells, this compound treatment leads to inhibition of cell growth, increased cell death, reduced proliferation markers (like EdU incorporation), and increased differentiation. nih.govresearchgate.net This cell death involves the activation of apoptosis, with observed cleavage of pro-apoptotic proteins, and is partially rescued by inhibitors of pan-caspase (Z-VAD) and RIPK1 (Nec-2). nih.govresearchgate.net Furthermore, this compound treatment has been associated with increased expression of cell cycle inhibitor genes and pyroptosis-promoting genes in AML cell lines. nih.govresearchgate.netnih.gov

In triple-negative breast cancer (TNBC) cells, this compound has been shown to induce the expression of endogenous retroviruses (ERVs) and double-stranded RNA (dsRNA), triggering interferon responses and suppressing cell growth in some cell lines, mimicking an anti-viral effect. patsnap.comresearchgate.net High levels of proliferating cell nuclear antigen (PCNA) have been identified as a potential biomarker associated with suppressive tumor immune responses that may limit the efficacy of TAF1 inhibition by this compound in TNBC. patsnap.comresearchgate.net

Future research needs to map the intricate molecular events that occur downstream of BRPF2 and TAF1 inhibition by this compound in a wider range of cellular contexts. This includes identifying all affected signaling pathways, transcriptional changes beyond those already observed, and the precise mechanisms by which these changes lead to the reported phenotypes such as cell death, differentiation, and immune modulation. Understanding the context-dependent nature of these downstream effects is also crucial.

Exploration of Synergistic Effects with Other Research Compounds

Exploring the potential for synergistic effects when this compound is used in combination with other research compounds is another important direction. Given that this compound targets epigenetic "reader" proteins involved in transcriptional regulation, combining it with agents that target other aspects of gene expression, signaling pathways, or cell survival mechanisms could lead to enhanced anti-tumor or therapeutic effects. acs.orgnih.gov

Studies have shown that this compound treatment can make AML cells more sensitive to induced pyroptosis, suggesting a potential synergy with agents that promote this form of cell death. nih.gov In the context of high-grade serous ovarian cancer (HGSC), BRD1 inhibition by this compound has been shown to induce state changes in T and NK cells, suggesting potential synergy with immunotherapy agents. aacrjournals.orggithub.io

Future research should systematically evaluate combinations of this compound with various classes of research compounds, including but not limited to, chemotherapy agents, other targeted therapies (e.g., kinase inhibitors, other epigenetic modifiers), and immunotherapies. Identifying synergistic combinations could pave the way for more effective treatment strategies in diseases where BRPF2 and TAF1 play a role.

Design and Synthesis of Advanced Chemical Probes Based on the this compound Scaffold

This compound is itself described as a chemical probe for studying the function of BRPF2 and TAF1. thesgc.orgbiorxiv.orgresearchgate.net It is derived from a 1,3-dimethyl-benzimidazolone scaffold. ucl.ac.uknih.gov While potent, the selectivity profile indicates strong activity against BRPF2 and TAF1 BD2, with lower activity against other BRPF family members (BRPF1, BRPF3) and other bromodomains like BRD4, BRD9, and ATAD2. thesgc.orgrndsystems.comacs.orgtocris.com However, it does show similar binding affinity between BRPF2 and TAF1 BD2, which might limit its use as a probe to distinguish the functions of these two specific bromodomains in some contexts. chemicalprobes.org

Future directions include the design and synthesis of advanced chemical probes based on the this compound scaffold to improve selectivity for either BRPF2 or TAF1 BD2, or to explore different binding pockets or mechanisms. Structure-activity relationship (SAR) studies on the this compound scaffold have already been conducted to optimize activity and solubility. chemicalprobes.org Developing more selective probes would be invaluable for dissecting the specific biological roles of BRPF2 and TAF1 bromodomains in various physiological and pathological processes. researchgate.net This could involve modifying the existing scaffold or exploring novel chemical series that retain the desired activity while enhancing specificity.

Expanding the Repertoire of Preclinical Disease Models to Validate Target Hypotheses

Current research on this compound has primarily focused on acute myeloid leukemia and triple-negative breast cancer models. nih.govresearchgate.netpatsnap.comresearchgate.net While TAF1 is known to be highly expressed in multiple tumor types, and TAF1 and BRPF2 play roles in transcriptional regulation and cellular processes, the effects of this compound need to be validated in a broader range of preclinical disease models. thesgc.orgnih.govresearchgate.netpatsnap.comresearchgate.net

Q & A

Q. What frameworks guide the prioritization of this compound’s therapeutic indications based on preclinical data?

  • Methodological Answer : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate indication viability. Use patient-derived xenograft (PDX) models to rank indications by tumor growth inhibition. Validate clinical relevance through biomarker-driven subgroup analyses in retrospective cohorts .

Data Presentation Guidelines

  • Tabulate Key Parameters : Include metrics like IC50, EC50, t1/2, and AUC in standardized tables with error margins (SD/SEM) and statistical significance (p-values).
  • Visualize Dose-Response Curves : Use semi-log plots with curve-fitting annotations (R<sup>2</sup>, Hill coefficient).
  • Report Negative Data : Transparently disclose non-significant or contradictory results to avoid publication bias .

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